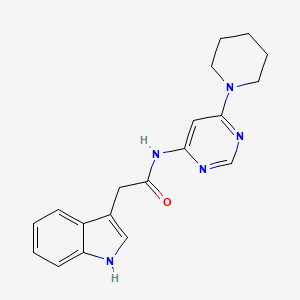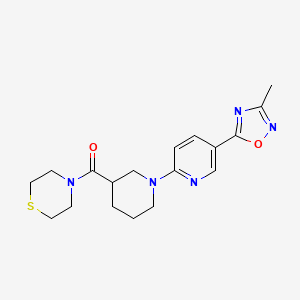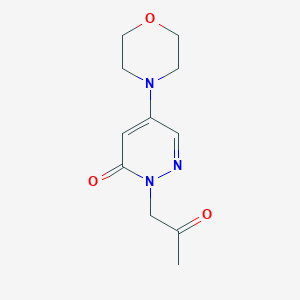![molecular formula C13H16N4O3S2 B2940434 N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide CAS No. 868976-24-3](/img/structure/B2940434.png)
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antitumor Activity
Research on similar thiadiazole derivatives has revealed moderate antitumor activities against various malignant tumor cells. For instance, derivatives of 1,3,4-thiadiazoles have been synthesized and shown to exhibit antitumor properties, particularly against the UO31 renal cancer cell line, which was found to be most sensitive to these compounds (Horishny & Matiychuk, 2020). This suggests that N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide could potentially be explored for its antitumor effects, given the structural similarities.
Antimicrobial Activity
Compounds with a thiadiazole moiety have been reported to possess antimicrobial properties. The synthesis of various thiadiazole derivatives linked to a pyrimidine ring demonstrated moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). This indicates the potential of this compound for antimicrobial applications, supporting the need for further research in this area.
Antidepressant and Anxiolytic Activity
A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their central nervous system (CNS) activity. Some of these compounds have shown marked antidepressant and anxiolytic properties, comparable to reference drugs like Imipramine and Diazepam (Clerici et al., 2001). This opens the possibility that the compound could also be investigated for CNS activity, offering a new avenue for the development of psychiatric medications.
Safety and Hazards
Mécanisme D'action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives have been known to interact with various biomolecules like proteins and amino acids . The presence of azomethine nitrogen, C=N, in these compounds serves as a binding site for metal ions .
Biochemical Pathways
Furan derivatives have been heavily studied because of their therapeutic potentials against certain types of tumors .
Pharmacokinetics
The synthesis of similar furan derivatives has been carried out under mild synthetic conditions supported by microwave radiation . This could potentially influence the bioavailability of the compound.
Result of Action
Furan derivatives have shown potent antibacterial, antifungal, anticancer, and diuretic activities .
Action Environment
The synthesis of similar furan derivatives has been carried out under microwave-assisted conditions , which could potentially influence the stability and efficacy of the compound.
Propriétés
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-2-4-10(18)15-12-16-17-13(22-12)21-8-11(19)14-7-9-5-3-6-20-9/h3,5-6H,2,4,7-8H2,1H3,(H,14,19)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQIFTMPRHYWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940354.png)



![3-[(5-Amino-2-methylanilino)methyl]benzonitrile](/img/structure/B2940359.png)
![(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide](/img/structure/B2940362.png)
![N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2940363.png)

![2-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2940366.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2940367.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)


